convolutamine H
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14Br3NO2 |
|---|---|
Molecular Weight |
431.95 g/mol |
IUPAC Name |
N-methyl-2-(2,3,4-tribromo-5,6-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H14Br3NO2/c1-15-5-4-6-7(12)8(13)9(14)11(17-3)10(6)16-2/h15H,4-5H2,1-3H3 |
InChI Key |
TXBNYKFQXDKTHG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C(C(=C(C(=C1Br)Br)Br)OC)OC |
Synonyms |
convolutamine H |
Origin of Product |
United States |
Occurrence, Isolation, and Source Organisms of Convolutamine H
Discovery and Initial Characterization from Amathia convoluta
Convolutamine H was first discovered as a novel natural product isolated from the marine bryozoan Amathia convoluta. researchgate.netresearchgate.netnih.govacs.orgutas.edu.au The initial isolation and characterization of this compound were the result of a broader effort to identify new, biologically active metabolites from marine organisms. researchgate.netnih.gov Specifically, the specimen of Amathia convoluta that yielded this compound was collected from the east coast of Tasmania, Australia. researchgate.netresearchgate.netnih.govacs.orgutas.edu.au
The initial investigation into the chemical constituents of the crude extract of Amathia convoluta revealed the presence of several brominated alkaloids. researchgate.netresearchgate.netnih.gov Through detailed spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry, the structure of this compound was elucidated. nih.govacs.org It was characterized as a tribrominated alkaloid, a structural feature that contributes to its chemical novelty and biological activity. researchgate.netresearchgate.net Alongside this compound, another new brominated alkaloid, convolutindole A, was also identified from the same organism. researchgate.netnih.govacs.org
The discovery of this compound was significant as it expanded the family of known convolutamine alkaloids and highlighted the potential of marine bryozoans of the genus Amathia as a source of unique halogenated secondary metabolites. researchgate.net The initial characterization also spurred further interest in the pharmacological potential of this compound.
Methodologies for the Isolation of this compound from Marine Biological Matrices
The isolation of this compound from the marine bryozoan Amathia convoluta involves a multi-step process typical for the extraction and purification of natural products from biological sources. The general methodology can be outlined as follows:
Extraction: The initial step involves the extraction of the collected bryozoan biomass with an organic solvent system. A common solvent mixture used for this purpose is a combination of dichloromethane (B109758) (CH2Cl2) and methanol (CH3OH). nih.gov This solvent system is effective in extracting a broad range of secondary metabolites, including alkaloids, from the marine biological matrix.
Solvent Partitioning: The crude extract obtained from the initial extraction is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in the preliminary fractionation of the extract, concentrating the alkaloids in a specific fraction and removing unwanted substances like fats and lipids.
Chromatographic Purification: The semi-purified, alkaloid-rich fraction is then subjected to one or more chromatographic techniques for the final isolation of this compound. Liquid chromatography is a key technique employed in this stage. nih.gov More advanced and targeted methods such as mass-directed isolation have also been utilized for the purification of related convolutamine alkaloids from other Amathia species. nih.gov This technique uses a mass spectrometer to specifically detect and isolate compounds with a desired molecular weight, which is a highly efficient method for purifying novel compounds from complex mixtures.
The following table summarizes the key stages in the isolation of this compound:
| Stage | Technique | Purpose |
| Extraction | Solvent extraction (e.g., CH2Cl2/CH3OH) | To extract a broad range of secondary metabolites from the bryozoan biomass. |
| Fractionation | Liquid-liquid partitioning | To separate compounds based on polarity and enrich the alkaloid fraction. |
| Purification | Liquid chromatography, Mass-directed isolation | To isolate pure this compound from the enriched fraction. |
Geographic Distribution and Ecological Considerations of this compound Producing Bryozoans
The primary organism known to produce this compound is the marine bryozoan Amathia convoluta. The specific collection site for the discovery of this compound was the eastern coast of Tasmania, Australia. researchgate.netresearchgate.netnih.govacs.orgutas.edu.au While the genus Amathia is distributed more broadly, the production of this compound has been specifically linked to the Tasmanian population of Amathia convoluta.
Other species of the genus Amathia found in different geographical locations are known to produce a diverse array of related brominated alkaloids. For instance, different convolutamine and amathamide alkaloids have been isolated from Amathia species in Florida and other regions. This suggests that the chemical profile of these bryozoans can vary significantly with geographic location, and the production of this compound may be endemic to specific populations of Amathia convoluta.
From an ecological perspective, the production of potent bioactive compounds like this compound is believed to serve as a chemical defense mechanism for the bryozoan. researchgate.net Marine invertebrates, being largely sessile organisms, are vulnerable to predation, overgrowth by competing organisms (fouling), and microbial infections. The production of toxic or deterrent secondary metabolites can protect the organism from these threats. The significant biological activity of this compound and its co-occurring alkaloids supports this hypothesis, suggesting that these compounds play a crucial role in the survival and ecological success of Amathia convoluta in its marine environment.
Investigation of Symbiotic Relationships in this compound Production
The biosynthesis of complex secondary metabolites in marine invertebrates is an area of active research, and in many cases, a symbiotic relationship with microorganisms is suspected or has been proven. For some bryozoan metabolites, such as the bryostatins produced by Bugula neritina, a symbiotic origin has been demonstrated, where bacterial symbionts are responsible for the production of these compounds. researchgate.net
In the context of this compound, the possibility of a symbiotic origin has been considered, although direct evidence is currently lacking. It has been hypothesized that epibiotic or symbiotic bacteria associated with the bryozoan host may be the true producers of these alkaloids. researchgate.net This hypothesis is based on the observation that in some bryozoans, there is a gradient of alkaloid concentration within a colony, which could be indicative of a microbial symbiont's activity. researchgate.net
However, to date, no specific bacterium has been isolated from Amathia convoluta and confirmed to produce this compound. Further research, potentially involving techniques such as metagenomic analysis of the bryozoan's microbiome and cultivation of associated microorganisms, would be required to definitively determine if there is a symbiotic relationship involved in the production of this potent alkaloid. The investigation into the symbiotic production of marine natural products is a challenging but important field, as it can have significant implications for the sustainable supply of these valuable compounds.
Advanced Spectroscopic and Computational Techniques for Structural Elucidation of Convolutamine H
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Defining Convolutamine H Stereochemistry and Connectivity
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for determining the constitution and stereochemistry of organic molecules. numberanalytics.com For this compound, NMR has been crucial in establishing the connectivity of atoms and the spatial arrangement of its various substituents. acs.orgnih.gov The analysis of both one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra provides a detailed roadmap of the molecule's framework. oup.comox.ac.uk
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in this compound Structure Determination
Two-dimensional (2D) NMR experiments are particularly powerful in deciphering complex structures like this compound by revealing correlations between different nuclei. epfl.chprinceton.edu
COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This technique was instrumental in establishing the spin systems within the aliphatic portions of this compound, allowing for the sequential assignment of protons along the carbon backbone. oup.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. emerypharma.com This experiment was vital for assigning the ¹³C NMR signals of this compound by linking them to their corresponding, and often more easily assigned, proton resonances. oup.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu This technique was critical in piecing together the molecular skeleton of this compound, especially in connecting quaternary carbons and isolated spin systems. oup.comacs.org For instance, HMBC correlations would have been used to link the ethylamine (B1201723) side chain to the substituted phenyl ring. acs.orgoup.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is crucial for determining stereochemistry. While specific NOESY data for this compound is not detailed in the provided search results, it would be the key experiment to define the relative stereochemistry of any chiral centers in the molecule by observing through-space correlations between protons. princeton.edu
The following table summarizes the key 2D NMR correlations that would be expected in the structural elucidation of this compound.
| 2D NMR Technique | Type of Correlation | Information Gained for this compound |
| COSY | ¹H-¹H through-bond coupling | Identifies adjacent protons, establishing connectivity within the ethylamine side chain. |
| HSQC | ¹H-¹³C one-bond correlation | Assigns carbon signals based on their directly attached protons. |
| HMBC | ¹H-¹³C multiple-bond correlation | Connects different fragments of the molecule, such as the side chain to the aromatic ring and identifies positions of quaternary carbons. |
| NOESY | ¹H-¹H through-space correlation | Determines the relative stereochemistry and conformation of the molecule. |
Role of DFT-Computational Studies in Refining this compound NMR Data Interpretation
Density Functional Theory (DFT) has become an invaluable tool for complementing experimental NMR data. redalyc.orgrsc.org By calculating theoretical NMR chemical shifts for proposed structures, researchers can compare these values with the experimental data to either support or refute a structural assignment. epstem.netscm.com In the context of this compound, DFT calculations could be employed to predict the ¹³C and ¹H NMR chemical shifts for different potential isomers or conformers. The best match between the calculated and experimental spectra would provide strong evidence for the correct structure. ekb.egredalyc.org This computational approach is particularly useful for resolving ambiguities in complex spectra and for confirming the assignment of closely resonating signals. technologynetworks.com
Mass Spectrometry (MS) Fragmentation Analysis for this compound Structural Assignment
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. wikipedia.org High-resolution mass spectrometry (HRMS) would have been used to determine the precise molecular formula of this compound. oup.commdpi.com Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. creative-proteomics.com For this compound, an amine-containing compound, a characteristic fragmentation would be the α-cleavage, where the bond between the carbon atoms adjacent to the nitrogen is broken. libretexts.org This would result in the formation of a stable iminium ion, and the mass of this fragment would help to confirm the structure of the ethylamine side chain. researchgate.net The isotopic pattern of the molecular ion peak, showing multiple peaks due to the presence of bromine atoms, would also confirm the number of bromine atoms in the molecule. oup.com
Potential Application of X-ray Crystallography for Absolute Configuration Determination
While NMR and MS can define the connectivity and relative stereochemistry, determining the absolute configuration of a chiral molecule often requires X-ray crystallography. uq.edu.auresearchgate.net This technique provides an unambiguous three-dimensional structure of a molecule as it exists in a single crystal. d-nb.info For this compound, if a suitable single crystal could be obtained, X-ray diffraction analysis would be the definitive method to establish its absolute stereochemistry. mit.eduwaikato.ac.nz The presence of heavy bromine atoms in the structure would enhance the anomalous dispersion effect, making the determination of the absolute configuration more reliable. mit.edu
Computer-Assisted Structural Elucidation (CASE) Approaches for this compound
Computer-Assisted Structure Elucidation (CASE) systems integrate various spectroscopic data, primarily NMR, to generate and rank possible structures for an unknown compound. technologynetworks.comacdlabs.comacdlabs.com These programs can be particularly powerful for complex molecules like this compound, where manual interpretation of spectra can be challenging. rsc.org A CASE approach for this compound would involve inputting the molecular formula (from HRMS) and the 1D and 2D NMR data (COSY, HSQC, HMBC). ekb.egnih.gov The software would then generate all possible isomeric structures consistent with the data and rank them based on how well they fit the experimental spectra, often with the aid of predicted NMR chemical shifts. technologynetworks.comnih.gov This method provides an unbiased and comprehensive analysis, reducing the risk of overlooking alternative structures. rsc.org
Biosynthetic Pathway Elucidation of Convolutamine H
Identification of Precursors and Enzymatic Transformations in Convolutamine H Biosynthesis
The biosynthesis of this compound is believed to originate from amino acid precursors. The core structure of this compound is a β-phenylethylamine skeleton, suggesting a pathway that involves the decarboxylation of an aromatic amino acid. The prevailing hypothesis points to a derivative of phenylalanine or tyrosine as the initial building block.
A proposed precursor for this class of alkaloids is 2-(2,4-dibromo-5-methoxyphenyl)ethanamine. nih.gov This molecule likely undergoes a series of enzymatic transformations, including reactions with other amino acids, to construct the final convolutamine structure. nih.gov The presence of bromine atoms is a hallmark of many marine-derived natural products, including this compound. The incorporation of these halogens is catalyzed by specific enzymes known as halogenases. These enzymes can be categorized into haloperoxidases, which utilize hydrogen peroxide, and O2-dependent halogenases, which require molecular oxygen. acs.org In the context of this compound, it is presumed that one or more halogenases are responsible for the selective bromination of the aromatic ring.
Further modifications, such as the introduction of methyl and methoxyl groups, are also key steps in the biosynthetic pathway. These transformations are typically carried out by methyltransferase enzymes, which transfer a methyl group from a donor molecule, such as S-adenosylmethionine (SAM), to the alkaloid scaffold. The precise sequence and interplay of these enzymatic reactions—decarboxylation, halogenation, and methylation—are crucial for the final assembly of this compound.
| Proposed Precursor/Intermediate | Enzymatic Transformation | Enzyme Class |
| Phenylalanine/Tyrosine derivative | Decarboxylation | Decarboxylase |
| 2-(2,4-dibromo-5-methoxyphenyl) ethanamine | Condensation with amino acids | Synthase/Ligase |
| Aromatic Intermediate | Bromination | Halogenase (e.g., Haloperoxidase) |
| Hydroxylated Intermediate | Methylation | Methyltransferase |
Proposed Biosynthetic Cascade for the this compound Alkaloid Skeleton
The formation of the this compound alkaloid skeleton is envisioned as a multi-step biosynthetic cascade. While the exact enzymatic players and intermediates are still under investigation, a plausible sequence of events can be proposed based on the structure of this compound and related compounds.
The cascade likely initiates with the formation of a β-phenylethylamine core from an aromatic amino acid. Following this, a series of enzymatic modifications, including halogenation and methoxylation, decorate the aromatic ring. A key step in the proposed cascade is the reaction of this functionalized phenylethylamine with another molecule, possibly derived from a different amino acid, to form the complete alkaloid skeleton. nih.gov
The assembly of such complex natural products often involves a coordinated series of reactions catalyzed by a suite of enzymes working in concert. This can be conceptualized as a biosynthetic assembly line, where the product of one enzymatic reaction becomes the substrate for the next. The order of these reactions is critical for achieving the correct final structure of this compound. The possibility of a symbiotic origin for some bryozoan metabolites, where epibiotic bacteria are responsible for alkaloid synthesis, has also been considered. researchgate.net
Genetic and Genomic Approaches to this compound Biosynthetic Gene Cluster Discovery
The genes encoding the enzymes responsible for the biosynthesis of a specific natural product are often located together on the chromosome in a contiguous block known as a biosynthetic gene cluster (BGC). nih.gov Identifying the BGC for this compound is a key goal for understanding and potentially harnessing its production.
Modern genomic techniques offer powerful tools for discovering BGCs. researchgate.net Genome mining, which involves scanning the genome of the producing organism for sequences that code for characteristic biosynthetic enzymes, is a primary approach. escholarship.org For this compound, this would involve searching for genes encoding halogenases, methyltransferases, and enzymes involved in amino acid metabolism.
Comparative genomics can also be employed, where the genome of a this compound-producing organism is compared to that of a closely related non-producing organism. frontiersin.org Genes present in the producer but absent in the non-producer are strong candidates for being part of the this compound BGC. Once a candidate BGC is identified, functional genetics techniques, such as gene knockout or heterologous expression, can be used to confirm its role in this compound biosynthesis. frontiersin.org The rapid advancement of sequencing technologies and bioinformatic tools continues to accelerate the discovery of novel BGCs from various organisms. nih.gov
| Genomic Approach | Description | Potential Outcome for this compound |
| Genome Mining | Searching for genes encoding biosynthetic enzymes (e.g., halogenases, methyltransferases). escholarship.org | Identification of a candidate biosynthetic gene cluster. |
| Comparative Genomics | Comparing genomes of producing and non-producing organisms. frontiersin.org | Narrowing down the list of candidate genes. |
| Functional Genetics | Gene knockout or heterologous expression of candidate genes. frontiersin.org | Confirmation of the gene cluster's role in biosynthesis. |
Chemoenzymatic Synthesis Strategies Inspired by this compound Biosynthesis
The insights gained from elucidating the biosynthetic pathway of this compound can inspire the development of chemoenzymatic synthesis strategies. This approach combines the selectivity and efficiency of enzymatic reactions with the versatility of traditional organic chemistry to create efficient and sustainable routes to complex molecules. nih.gov
A chemoenzymatic synthesis of this compound could involve using isolated enzymes or whole-cell biocatalysts to perform key transformations that are challenging to achieve with conventional chemical methods. For example, the regioselective bromination of the aromatic ring could be accomplished using a specific halogenase enzyme. Similarly, stereoselective steps could be catalyzed by enzymes, ensuring the correct three-dimensional structure of the final product.
This strategy often begins with a chemically synthesized precursor that is then subjected to one or more enzymatic reactions. For instance, a synthetic intermediate could be fed to a genetically engineered microorganism that expresses the necessary enzymes from the this compound BGC. This approach has been successfully used for the synthesis of other complex alkaloids. nih.gov The development of such chemoenzymatic routes is of great interest for the sustainable production of this compound and its analogs for further research and potential applications. fao.org
Total Synthesis Strategies and Methodological Advancements for Convolutamine H
Retrosynthetic Analysis of the Convolutamine H Scaffold
Retrosynthetic analysis, the process of deconstructing a target molecule into simpler, commercially available starting materials, provides the strategic roadmap for a total synthesis. For this compound, a primary disconnection point is the C-N bond of the β-aminoethyl side chain. This simplifies the target to an advanced intermediate, typically an aldehyde or a related carbonyl compound, which can then undergo reductive amination or other nitrogen-introducing reactions in the final steps.
A key challenge in the synthesis of this compound is the construction of the heavily substituted and electron-rich aromatic core. A powerful strategy employed for this purpose is the Grob-type fragmentation–aromatization reaction. researchgate.netacs.org This approach allows for the formation of the fully substituted phenyl ring from a bicyclic precursor.
The retrosynthetic strategy can be summarized as follows:
Disconnection 1: C-N Bond Formation: The final step often involves the formation of the amine. This leads back to a key aldehyde intermediate.
Target: this compound
Precursor: A substituted benzaldehyde (B42025) derivative.
Reaction: Reductive amination with methylamine (B109427). researchgate.net
Disconnection 2: Aromatic Ring Construction: The substituted benzene (B151609) ring is a major challenge. The Grob fragmentation offers an elegant solution.
Target: The substituted benzaldehyde or a corresponding ester.
Precursor: A substituted norbornene-type bicyclic system. researchgate.netacs.org
Reaction: Grob-type fragmentation–aromatization. researchgate.netacs.org
This retrosynthetic blueprint has guided the successful total syntheses of this compound, demonstrating the power of strategic bond disconnections in simplifying complex molecular targets.
Convergent and Linear Synthetic Approaches to this compound
Both linear and convergent strategies have been effectively utilized in the total synthesis of this compound, each with its own set of advantages and disadvantages. fiveable.mechemistnotes.com
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | The molecule is assembled in a stepwise, sequential manner. chemistnotes.com | Conceptually simple to plan. | Can be lengthy, leading to low overall yields. chemistnotes.com |
| Convergent Synthesis | Key fragments are synthesized independently and then combined. fiveable.mechemistnotes.com | More efficient, often results in higher overall yields, allows for flexibility. fiveable.mechemistnotes.com | Requires more complex planning to ensure fragment compatibility. |
Development of Novel Methodologies Prompted by this compound Total Synthesis Challenges
The pursuit of a total synthesis of a complex natural product like this compound often serves as a driving force for the development of new synthetic methodologies. The challenges encountered in constructing its unique, highly substituted aromatic ring have spurred innovation.
A prime example is the application and refinement of the Grob-type fragmentation–aromatization strategy. researchgate.netacs.org The synthesis of this compound showcased the utility of this reaction for the direct construction of a fully substituted phenyl ring from a bicyclic precursor. acs.org Specifically, the synthesis utilized the fragmentation of 3-(benzyloxy)-1,4,5,6-tetrabromo-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-one to directly furnish methyl 2,3,4-tribromo-5,6-dimethoxybenzoate, a key intermediate that was then converted to this compound. acs.org This demonstrates how the challenge of synthesizing a specific target can lead to the application and potential optimization of powerful, yet perhaps underutilized, synthetic reactions.
The need to overcome specific synthetic hurdles often leads to the discovery of novel reagents, catalysts, or reaction conditions that can have broader applications beyond the initial target. While the provided information does not explicitly state the development of entirely new reactions solely for this compound, the successful application of the Grob fragmentation highlights how total synthesis can push the boundaries of known methodologies and demonstrate their power in complex settings. rtu.lv The synthesis of complex molecules continues to be a fertile ground for methodological innovation in organic chemistry.
Synthetic Derivatives and Analogs of Convolutamine H: Design and Synthesis
Design Principles for Convolutamine H Analog Libraries
The creation of analog libraries of this compound is guided by several key principles aimed at systematically exploring its chemical space and optimizing its biological profile. These principles are rooted in medicinal chemistry and computational approaches.
A primary driver for analog design is the exploration of the Structure-Activity Relationship (SAR) . mdpi.com By systematically modifying different parts of the this compound scaffold, researchers can identify the structural features essential for its biological activity. For instance, studies on the related convolutamines I and J have highlighted the potential importance of the halogenated aromatic ring for inhibitory activity against certain kinases. mdpi.com Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are increasingly used to predict how analogs will bind to biological targets. mdpi.comresearchgate.net These techniques allow for the rational design of compounds with potentially enhanced affinity and selectivity, guiding the synthetic efforts toward the most promising candidates. acs.org
Another critical design principle is the optimization of pharmacokinetic properties . A significant challenge for natural products as drug candidates can be their metabolic instability or poor bioavailability. For example, while the related convolutamine I is a potent agent against Trypanosoma brucei brucei, its high molecular weight is a barrier to crossing the blood-brain barrier, limiting its effectiveness for late-stage infections. mdpi.com This has led to the design and synthesis of smaller, synthetic analogs that retain biological activity while being better able to reach their intended target in the body. mdpi.comresearchgate.net
The design of analog libraries often involves creating a diverse set of molecules by varying substituents on the core structure. For this compound, this includes modifying the substitution pattern of the heavily substituted phenyl ring and altering the nature of the β-aminoethyl side chain. researchgate.netacs.org This approach allows for a broad screening of the chemical space around the parent molecule to discover compounds with improved or novel activities.
Table 1: Guiding Principles for this compound Analog Design
| Design Principle | Objective | Methodology/Approach | Example Application |
|---|---|---|---|
| Structure-Activity Relationship (SAR) Exploration | To identify key structural motifs responsible for biological activity. | Systematic modification of the phenyl ring and side chain; biological screening of analogs. | Investigating the role of the number and position of bromine atoms on nematocidal activity. |
| Computational and In Silico Modeling | To rationally design analogs with higher predicted binding affinity and selectivity for a specific biological target. | Molecular docking, molecular dynamics (MD) simulations. | Modeling the binding of convolutamine analogs to kinase targets to guide the synthesis of more potent inhibitors. mdpi.com |
| Pharmacokinetic Property Optimization | To improve drug-like properties such as solubility, stability, and ability to cross biological membranes. | Reduction of molecular weight, modification of polar groups. | Creating smaller analogs of related convolutamines to enable passage through the blood-brain barrier for treating trypanosomiasis. mdpi.comresearchgate.net |
Semisynthesis and Chemical Modification Strategies of this compound
Semisynthesis, which involves the chemical modification of a natural product isolated from its source, is a common strategy for generating derivatives. However, due to the scarcity of this compound from natural sources, total synthesis is often the more practical approach for producing both the natural product and its analogs. researchgate.netacs.org
Chemical modification strategies, whether applied to a totally synthetic or natural starting material, logically focus on the reactive functional groups within the this compound structure. The primary targets for modification are the terminal secondary amine of the β-aminoethyl side chain and the aromatic methoxy (B1213986) groups.
Strategies for modifying the side chain could include:
N-Alkylation or N-Acylation: Introducing different alkyl or acyl groups to the nitrogen atom can probe the steric and electronic requirements of the binding pocket of its biological target.
Amine Replacement: The methylamino group could be replaced with other amines to create a library of analogs. This strategy was employed in the synthesis of analogs of the related convolutamine I, where reductive amination with various amines was used to generate a series of compounds for antitrypanosomal screening. nih.govresearchgate.net
Modification of the fully substituted phenyl ring is more challenging but could involve demethylation of the ether groups to yield hydroxyls, which can then be further functionalized.
Divergent Synthesis of this compound Analogs for Research Purposes
Divergent synthesis is a highly efficient strategy for generating a library of structurally related compounds from a common intermediate. mdpi.com This approach is particularly well-suited for exploring the SAR of complex molecules like this compound. A divergent synthesis begins with the construction of a core scaffold or an advanced common intermediate, which is then elaborated in a few final steps to produce multiple distinct target molecules. mdpi.comrsc.org
The total synthesis of this compound itself provides a clear blueprint for a divergent approach. acs.org A key step in the synthesis reported by Khan and Ahmad is a Grob-type fragmentation–aromatization reaction that furnishes a fully substituted phenyl ring, methyl 2,3,4-tribromo-5,6-dimethoxybenzoate. acs.org This benzoate (B1203000) derivative is an ideal common intermediate for a divergent synthesis.
From this central precursor, a variety of analogs can be synthesized:
Side Chain Elaboration: The ester moiety of the intermediate is typically converted into an aldehyde. researchgate.net This aldehyde can then undergo various reactions to build different side chains.
Varying the Amine Component: The final step in the synthesis of this compound is a reductive amination with methylamine (B109427). researchgate.net By simply substituting methylamine with a range of different primary or secondary amines in this final step, a large and diverse library of N-substituted analogs can be rapidly generated. This exact strategy was used to create analogs of convolutamine I to explore their antitrypanosomal activity. researchgate.net
This divergent strategy allows for the efficient production of numerous analogs, which is essential for comprehensive biological screening and the development of a robust SAR profile for the convolutamine class of compounds.
Mechanistic Investigations of Convolutamine H Biological Activities
Molecular Target Identification and Validation for Convolutamine H
The precise molecular target of this compound has not been definitively validated through direct biochemical assays, but research provides significant insights into its likely mechanisms. The most pronounced biological activity of this compound is its potent nematocidal effect. researchgate.netekb.eg Studies comparing its action to the commercial anthelmintic drug levamisole (B84282), a known cholinesterase inhibitor, indicate that this compound operates via a different mechanism. mdpi.com While levamisole induces paralysis in nematode larvae, this compound is lethal to the early larval stages of the parasitic nematode Haemonchus contortus, suggesting its molecular target is distinct from that of conventional cholinesterase inhibitors. mdpi.com
Computational studies and research on related marine indole (B1671886) alkaloids offer further clues. Kinases are a probable class of targets. In silico studies on structurally similar indole derivatives have explored their potential to bind to and inhibit several protein kinases, including Glycogen Synthase Kinase-3β (GSK3β), Casein Kinase 1δ (CK1δ), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and cdc2-like kinase 1 (CLK1). mdpi.com These kinases are crucial regulators of numerous cellular processes, and their inhibition could explain a wide range of biological effects. mdpi.comeurekaselect.com Furthermore, related compounds, convolutamines I and J, have been reported to act as ATP competitive inhibitors, a common mechanism for kinase inhibition. benthambooks.com This suggests that this compound may function by binding to the ATP-binding pocket of one or more protein kinases, thereby blocking their catalytic activity.
Cellular Signaling Pathways Modulated by this compound
The modulation of cellular signaling pathways by this compound is inferred from its likely molecular targets. If this compound functions as a kinase inhibitor, it would directly interfere with the signaling pathways regulated by those enzymes. For instance, GSK3β is a key component of multiple pathways, including Wnt signaling and the PI3K/Akt pathway, which are fundamental to cell survival, metabolism, and differentiation. eurekaselect.com Inhibition of GSK3β by a small molecule like this compound would therefore be expected to modulate these cascades. eurekaselect.com
Research on other marine alkaloids with similar core structures supports this hypothesis. Meridianins, which also possess an indole scaffold, have been shown to inhibit GSK3β and affect major signaling pathways in the prefrontal cortex and hippocampus, including those involving Akt, PKA, PKC, and GluR1. researchgate.net Other bioactive marine compounds have been found to modulate the signal transduction enzyme protein kinase C (PKC) and the STAT3 signaling pathway. researchgate.netnih.gov While direct evidence for this compound is still needed, its structural similarity to these other modulatory alkaloids suggests it may also impact one or more of these critical cellular signaling networks.
Enzyme Inhibition and Activation Mechanisms of this compound
The primary mechanism of action proposed for this compound is enzyme inhibition rather than activation. mdpi.com The evidence points towards a role as a kinase inhibitor, likely through a competitive inhibition mechanism. benthambooks.com In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the natural substrate from binding. wikipedia.orgstudymind.co.uk For kinases, the natural substrate is ATP, and compounds that compete with ATP for the binding site are known as ATP-competitive inhibitors. benthambooks.com This mode of action is consistent with findings for related convolutamines. benthambooks.com
Computational docking studies on a series of designed indole derivatives based on the convolutamine scaffold have identified potential interactions with the ATP-binding sites of several kinases. mdpi.com These studies provide a structural hypothesis for how this compound might function as an inhibitor at the molecular level. The indole scaffold is a common feature in many known kinase inhibitors. mdpi.com
Table 1: Potential Kinase Targets for Convolutamine-like Indole Scaffolds This table is based on computational studies of related indole derivatives and does not represent direct experimental validation for this compound itself.
| Kinase Target | Abbreviation | Potential Role in Cellular Processes | Source(s) |
| Glycogen Synthase Kinase-3β | GSK3β | Wnt signaling, metabolism, neuronal cell development, apoptosis | mdpi.comeurekaselect.com |
| Casein Kinase 1δ | CK1δ | Circadian rhythm, Wnt signaling, DNA repair | mdpi.com |
| Dual-specificity tyrosine phosphorylation-regulated kinase 1A | DYRK1A | Neurodevelopment, cell cycle regulation | mdpi.com |
| cdc2-like kinase 1 | CLK1 | Regulation of RNA splicing | mdpi.com |
Receptor Binding and Modulation by this compound
There is currently limited direct evidence detailing the binding of this compound to specific cellular receptors. The primary focus of research has been on its potential as an enzyme inhibitor. mdpi.commdpi.com However, enzyme inhibition can indirectly modulate receptor activity. For example, cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132), leading to its accumulation and the subsequent hyper-stimulation of nicotinic and muscarinic acetylcholine receptors. wikipedia.orggsconlinepress.com Although studies suggest this compound does not act in the same manner as the classic cholinesterase inhibitor levamisole, the possibility of some interaction with the cholinergic system or other neurotransmitter systems cannot be entirely ruled out without further investigation. mdpi.com
Similarly, modulation of signaling kinases like PKC and Akt can affect the phosphorylation state and sensitivity of various receptors, representing an indirect mechanism of modulation. researchgate.net
In Vitro Cell-Based Assays for Probing this compound Biological Effects in Research Models
The biological effects of this compound and its structural relatives have been characterized in several in vitro cell-based assays. The most significant reported activity for this compound is its potent and lethal effect on the free-living larval stages of the parasitic nematode Haemonchus contortus. researchgate.netekb.eg In one study, it exhibited a 99% lethal dose (LD99) that was significantly more potent than the commercial anthelmintic levamisole. nih.govnwafu.edu.cn
Other members of the convolutamine family have been evaluated for their cytotoxic activity against various human cancer cell lines. These assays are crucial for identifying potential anti-cancer properties and understanding the broader bioactivity profile of this class of compounds.
Table 2: In Vitro Biological Activities of this compound and Related Alkaloids
| Compound | Assay Type | Cell Line / Organism | Result | Source(s) |
| This compound | Nematocidal Assay | Haemonchus contortus | LD99 = 0.2 µg/mL | nih.govnwafu.edu.cn |
| Levamisole (Control) | Nematocidal Assay | Haemonchus contortus | LD99 = 1.6 µg/mL | nih.govnwafu.edu.cn |
| Convolutamine A | Cytotoxicity | P388 (Murine Leukemia) | IC50 = 10.6 µg/mL | nih.gov |
| Convolutamine B | Cytotoxicity | P388 (Murine Leukemia) | IC50 = 4.8 µg/mL | nih.gov |
| Convolutamine D | Cytotoxicity | P388 (Murine Leukemia) | IC50 = 8.6 µg/mL | nih.gov |
| Convolutamine I | Antiprotozoal | Trypanosoma b. brucei | IC50 = 1.1 µM | ekb.eg |
| Convolutamine J | Antiprotozoal | Trypanosoma b. brucei | IC50 = 13.7 µM | ekb.eg |
In Vivo Preclinical Models for Elucidating this compound Biological Functions
The primary preclinical model used to elucidate the biological function of this compound is the parasitic nematode Haemonchus contortus. researchgate.netnih.gov This blood-feeding parasite is a major pathogen in small ruminants like sheep, causing significant agricultural economic losses. researchgate.net The use of H. contortus in assays provides a direct and relevant model for screening potential new anthelmintic compounds. researchgate.net The discovery that this compound is a powerful nematocide against this parasite highlights its potential as a lead compound for developing new veterinary antiparasitic drugs. researchgate.netmdpi.com
The ability of H. contortus to be maintained in Mongolian jirds (Meriones unguiculatus) also provides a small animal model that can be used to screen compounds before evaluation in larger animals like sheep. researchgate.net While specific in vivo studies in jirds or sheep for this compound are not detailed in the provided sources, the in vitro results against H. contortus establish it as a strong candidate for such future preclinical trials. researchgate.net Additionally, the free-living nematode Caenorhabditis elegans is a widely used model organism for elucidating the specific mode of action of nematicidal compounds, as it allows for genetic and molecular pathway analysis. nih.gov
Structure Activity Relationship Sar Studies of Convolutamine H and Its Analogs
Elucidation of Pharmacophoric Requirements for Convolutamine H Biological Activity
This compound belongs to a family of brominated β-phenylethylamine alkaloids isolated from marine organisms. researchgate.netpreprints.org The fundamental structure common to many of these compounds is a substituted phenyl ring attached to a β-aminoethyl side chain. researchgate.net Research into the biological activities of the broader class of convolutamines has highlighted that the 2,4,6-tribromo-3-methoxyphenethylamine unit is an indispensable pharmacophore for their cytotoxic activities. nih.govresearchgate.net
This compound itself, which possesses a fully substituted phenyl ring and a β-aminoethyl functionality, has been identified as a potent nematocidal agent. researchgate.netresearchgate.netacs.org Specifically, it shows marked activity against the free-living larval stages of Haemonchus contortus, a parasitic nematode affecting ruminants. researchgate.netnih.govmdpi.com Its activity in this assay was found to be more potent than the commercial anthelmintic drug, levamisole (B84282). researchgate.net The core pharmacophore, therefore, appears to be the highly substituted, halogenated phenethylamine (B48288) skeleton, which is crucial for its targeted biological effects.
Impact of Core Skeleton Modifications on this compound Biological Function
The core skeleton of this compound features a unique, fully substituted benzene (B151609) ring. Synthetic strategies, such as the Grob fragmentation-aromatization reaction, have been developed to construct this sterically congested core, underscoring its significance to the molecule's identity. researchgate.netacs.orgrsc.org While extensive SAR studies involving major remodeling of the central phenyl ring of this compound are not widely documented, the integrity of the phenethylamine framework is considered essential.
Studies on closely related analogs provide some insight. For instance, research on convolutamine I, which shares the substituted phenyl core but has a different N-alkylated side chain, involved the preparation of various analogs to probe for antitrypanosomal activity against Trypanosoma brucei brucei. researchgate.net The findings from this research indicated that modifications to the aminoethyl side chain, a key component of the core skeleton, significantly influenced biological activity, with some analogs demonstrating greater potency than the original natural product. researchgate.net Furthermore, the examination of de-O-methyl derivatives of other convolutamines revealed altered cytotoxicity, suggesting that modifications impacting the electronic nature of the aromatic core can directly affect biological function. nih.gov
Influence of Peripheral Substituents on this compound Activity Profiles
The influence of substituents on the phenyl ring and the ethylamine (B1201723) side chain is critical to the activity profile of the convolutamine family. The number and position of bromine atoms and methoxy (B1213986) groups, as well as the nature of the substitution on the nitrogen atom, have been shown to modulate cytotoxic and other biological activities.
The tribrominated substitution pattern is a hallmark of many active convolutamines. nih.gov Comparative studies of different convolutamine alkaloids reveal how variations in these peripheral substituents impact cytotoxicity. For example, convolutamines A, B, and D, which differ in their bromination and methoxylation patterns, exhibit distinct potencies against P388 murine leukemia cells. researchgate.net Convolutamine B, with two bromine atoms and one methoxy group, was found to be the most potent among the three in this specific assay. researchgate.net
The data below illustrates the cytotoxic activity of several convolutamine analogs, highlighting the structure-activity relationships.
| Compound | Substituents on Phenyl Ring | N-Substituent | Biological Activity (IC₅₀) | Cell Line | Reference |
|---|---|---|---|---|---|
| Convolutamine A | 2,4-Br₂, 3-OMe | -H | 10.6 µg/mL | P388 | researchgate.net |
| Convolutamine B | 2,4-Br₂, 3-OMe | -Me | 4.8 µg/mL | P388 | researchgate.net |
| Convolutamine D | 2,6-Br₂, 3,4-(OMe)₂ | -Me | 8.6 µg/mL | P388 | researchgate.net |
| Convolutamine F | 2,4,6-Br₃, 3-OMe | -Me | 9.6 µg/mL | KB/VJ-300 | researchgate.netnih.gov |
| Convolutamine I | 2,4,6-Br₃, 3,5-(OMe)₂ | -(CH₂)₃N(Me)₂ | 1.1 µM | T. b. brucei | ekb.egmdpi.com |
| Convolutamine I | 2,4,6-Br₃, 3,5-(OMe)₂ | -(CH₂)₃N(Me)₂ | 22.0 µM | HEK293 (Cytotoxicity) | ekb.egmdpi.com |
The methoxy groups also play a significant role. Studies involving synthetic de-O-methyl derivatives of convolutamines and lutamides confirmed that the absence of these groups affects the biological activity, reinforcing the importance of the 2,4,6-tribromo-3-methoxyphenethylamine unit for cytotoxicity. nih.gov
Furthermore, the substituent on the nitrogen of the ethylamine side chain has a profound effect. For instance, convolutamine I, which features a larger N,N-dimethylaminopropyl group, displays potent activity against Trypanosoma brucei brucei. researchgate.netekb.egmdpi.com Synthetic modification of this side chain in convolutamine I analogs led to derivatives with even greater antitrypanosomal potency, demonstrating that the nature of the peripheral amine substituent is a key determinant of biological activity and can be fine-tuned to enhance potency. researchgate.net
Potential Research Applications and Chemical Tool Development Based on Convolutamine H
Convolutamine H as a Chemical Probe for Elucidating Biological Processes
A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway, to understand its function. Due to their specificity and potent activity, natural products are often excellent candidates for development into chemical probes. nih.govmpie.de this compound, an alkaloid derived from the marine bryozoan Amathia convoluta, has demonstrated highly specific and potent activity that makes it a valuable tool for such purposes. nih.gov
The primary reported biological activity of this compound is its potent and selective action against Haemonchus contortus, a parasitic nematode that affects ruminants. nih.gov Research has shown that this compound has a 99% lethal dose (LD99) of 0.20 µg/mL against this parasite, indicating it is more potent than levamisole (B84282), a commercially available anthelmintic drug. vdoc.pub This specific nematocidal activity allows this compound to be used as a chemical probe to investigate the unique physiology and molecular biology of H. contortus. By studying how this compound exerts its effects, researchers can elucidate the specific pathways and molecular targets that are essential for the parasite's survival, potentially revealing vulnerabilities that are distinct from those targeted by existing drugs. In this context, this compound serves a similar role to other marine-derived compounds, like conotoxins, which have become invaluable probes in pharmacological and physiological studies due to their high target specificity. nih.gov
Table 1: Reported Bioactivity of this compound
| Compound | Source Organism | Target Organism | Bioactivity Metric | Finding |
|---|
Application of this compound in Investigating Uncharted Biological Pathways
The unique chemical architectures found in marine natural products often correspond to novel mechanisms of action. These compounds have evolved in complex marine environments, leading to the production of molecules that interact with biological targets in ways not previously observed. researchgate.net The investigation of such compounds frequently leads to the discovery of previously "uncharted" biological pathways. researchgate.net
This compound's complex structure, which includes a fully substituted phenyl ring with three adjacent bromine atoms and two contiguous methoxy (B1213986) groups, suggests it may interact with novel molecular targets. vdoc.pub Its potent activity against H. contortus provides a direct avenue for discovering new anthelmintic mechanisms. Studying the parasite's response to this compound at the molecular level could uncover novel signaling cascades or metabolic dependencies that were previously unknown.
Furthermore, computational studies on related compounds, convolutamine I and J, have suggested they may act as inhibitors of several protein kinases, including GSK3β, CK1δ, DYRK1A, and CLK1, which are implicated in neurodegenerative conditions like Alzheimer's disease. mdpi.com Although these are different molecules, their structural similarity to this compound points to the possibility that this compound could also modulate kinase signaling pathways. Investigating this potential would represent an application in exploring uncharted biological roles for this compound, extending its relevance beyond parasitology to cell signaling and potentially neurobiology.
Development of this compound Conjugates for Specific Research Applications (e.g., affinity chromatography)
The specific biological activity of this compound can be leveraged to create sophisticated chemical tools, such as molecular conjugates, for targeted research applications. One of the most powerful techniques for identifying the molecular target of a bioactive compound is affinity chromatography. thermofisher.combio-rad.com
Affinity chromatography is a purification method based on a highly specific binding interaction between a molecule of interest (the target) and a ligand that is chemically immobilized on a solid support or resin. thermofisher.comcytivalifesciences.com To apply this to this compound, the molecule would first be chemically modified to introduce a linker arm, creating a "this compound conjugate." This conjugate could then be covalently attached to a chromatography resin.
This this compound-functionalized resin would be a powerful tool for "target deconvolution." A cell lysate from Haemonchus contortus, containing thousands of proteins, could be passed over the affinity column. nih.gov Only the specific protein(s) that bind to this compound would be captured by the resin, while all other non-binding proteins would be washed away. cytivalifesciences.com Subsequently, the bound protein could be eluted, isolated, and identified using techniques like mass spectrometry. This approach would provide direct evidence of the molecular target of this compound, a critical step in understanding its mechanism of action and in validating the target for future drug development.
Beyond affinity chromatography, there is potential for developing other types of conjugates. For instance, if a relevant target is identified on the surface of a specific cell type, this compound could theoretically be used as the "payload" in an antibody-drug conjugate (ADC), a class of targeted therapies. mdpi.comappliedclinicaltrialsonline.commdpi.com However, the most immediate and powerful application of a this compound conjugate is in the fundamental research task of identifying its binding partners through affinity-based methods. nih.gov
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| Amathamide G |
| This compound |
| Convolutamine I |
| Convolutamine J |
Future Perspectives and Emerging Research Directions for Convolutamine H
Integration of Omics Technologies in Convolutamine H Research
The application of "omics" technologies promises to revolutionize the understanding of this compound, from its natural origin to its mechanism of action. These high-throughput approaches can provide a holistic view of the biological processes involving this marine alkaloid.
Genomics and Transcriptomics: The biosynthetic gene cluster responsible for producing this compound in the marine bryozoan Amathia convoluta or its potential microbial symbionts remains unknown. nih.govresearchgate.net Genomic and transcriptomic sequencing of the source organism and its associated microbiome could identify the enzymes and pathways involved in its synthesis. This knowledge is a critical prerequisite for heterologous expression and biotechnological production. bohrium.com
Proteomics: Identifying the molecular targets of this compound is crucial to understanding its potent nematocidal activity. ekb.egnih.gov Chemical proteomics approaches can be employed to uncover its direct binding partners within the proteome of target organisms like Haemonchus contortus. researchgate.netdicp.ac.cn Techniques such as Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS) allow for the unbiased identification of protein targets in their native cellular environment, bypassing the need for chemical modification of the natural product. dicp.ac.cneuropeanreview.org Global proteomic profiling of cells or organisms treated with this compound can also reveal downstream effects and perturbed pathways, offering a broader view of its mechanism of action. momentum.bio
Metabolomics: Untargeted metabolomic analysis of Amathia convoluta extracts from different geographical locations could lead to the discovery of new, structurally related convolutamine analogs. nih.gov This approach can also be used in biosynthetic studies within engineered host organisms to track the production of this compound and identify pathway intermediates or bottlenecks.
Table 10.1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Research Application | Potential Outcome |
|---|---|---|
| Genomics | Sequencing of Amathia convoluta and/or its symbionts. | Identification of the biosynthetic gene cluster for this compound production. |
| Transcriptomics | Analysis of gene expression under different conditions. | Understanding the regulation of the this compound biosynthetic pathway. |
| Proteomics | Target identification using methods like TPP or DARTS. dicp.ac.cneuropeanreview.org | Elucidation of the direct molecular targets responsible for its bioactivity. |
| Metabolomics | Profiling of Amathia convoluta secondary metabolites. | Discovery of novel convolutamine analogs and pathway intermediates. |
Exploration of this compound in Novel Biological Systems
While the nematocidal properties of this compound are its most prominent reported bioactivity, its chemical structure suggests potential for a broader range of applications. ekb.egnih.gov The β-phenylethylamine scaffold is a common feature in neuroactive compounds, and the unique halogenation pattern of this compound merits investigation in other biological contexts.
Future research should focus on screening this compound against a wider array of biological targets and disease models. Based on the activities of related marine alkaloids, several areas are of particular interest: mdpi.com
Antiparasitic Activity: The activity of related convolutamines, such as convolutamine I, against the parasite Trypanosoma brucei suggests that this compound should be evaluated for its potential against trypanosomiasis and other protozoan diseases like leishmaniasis and malaria. ekb.egresearchgate.net
Anticancer and Cytotoxic Activity: Many brominated marine alkaloids exhibit significant cytotoxicity. researchgate.net Convolutamines A, B, and D have shown cytotoxic activity against P388 murine leukemia cells. nih.gov Therefore, this compound should be systematically screened against a panel of human cancer cell lines to determine its potential as an antiproliferative agent.
Neurological Activity: A computational study on the related compounds convolutamine I and J suggested they could act as inhibitors of kinases implicated in Alzheimer's disease, such as GSK3β and DYRK1A. ulb.ac.benih.gov This provides a strong rationale for investigating the neuroactive potential of this compound, exploring its effects on key neurological targets and pathways.
Advancements in Sustainable Production of this compound and Analogs
The reliance on collection from the marine environment is a significant bottleneck for the further development of this compound, as it is for many marine natural products. mdpi.com Advancing sustainable and scalable production methods is therefore a critical research priority.
Total and Semi-Synthesis: While a total synthesis for this compound has been accomplished, these routes are often complex and not amenable to large-scale production. researchgate.netacs.org Future work should focus on developing more efficient and environmentally friendly synthetic strategies, perhaps using green chemistry principles. bohrium.com Semi-synthetic approaches, starting from a more readily available precursor, could also be explored to generate a library of novel analogs for structure-activity relationship (SAR) studies.
Synthetic Biology: The ultimate goal for sustainable production is the heterologous expression of the entire this compound biosynthetic pathway in a genetically tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae. mdpi.com This synthetic biology approach would enable large-scale, controlled fermentation-based production of this compound and its analogs, completely independent of the natural marine source. mdpi.com
| Synthetic Biology | Highly scalable, sustainable, renewable, enables pathway engineering for new analogs. mdpi.commdpi.com | Requires identification and functional expression of the entire biosynthetic gene cluster. |
Theoretical and Computational Studies of this compound Interactions and Properties
Computational chemistry and molecular modeling offer powerful tools to investigate this compound at the atomic level, providing insights that can guide experimental work and accelerate discovery. mdpi.com
Molecular Docking and Dynamics: In silico docking studies can be used to predict the binding of this compound to the active sites of various protein targets. researchgate.netmdpi.com For example, following up on studies of related convolutamines, docking this compound into the ATP-binding pockets of kinases like GSK3β, DYRK1A, and CLK1 could predict its potential as a kinase inhibitor. nih.govmdpi.com Molecular dynamics (MD) simulations can then be used to assess the stability of these predicted protein-ligand complexes and provide a more dynamic picture of the binding interactions. mdpi.com
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the electronic properties of this compound. ujkz.gov.bfakj.az These calculations can provide information on the molecule's electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and reactivity, helping to explain its binding characteristics and guide the design of new analogs with improved properties. ujkz.gov.bfaspbs.com
Pharmacophore Modeling and Virtual Screening: Based on the known structure of this compound, a 3D pharmacophore model can be generated. This model, representing the key steric and electronic features necessary for its bioactivity, can then be used to virtually screen large compound libraries to identify new, structurally diverse molecules that may possess similar activity.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its designed analogs. researchgate.net This in silico profiling helps to prioritize which compounds are most likely to have favorable drug-like properties for further experimental development.
Q & A
Basic: What analytical techniques are essential for characterizing the structural identity and purity of Convolutamine H?
Answer:
Structural elucidation requires a multi-spectroscopic approach:
- Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR resolve stereochemistry and connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) aids in fragment pattern analysis.
- X-ray Crystallography : Definitive proof of absolute configuration if crystalline samples are obtainable .
- Chromatography : HPLC or UPLC with UV/Vis or MS detection assesses purity (>95% for bioassays).
Key methodological consideration: Cross-validate results against published spectral databases and synthetic analogs to address discrepancies in stereochemical assignments .
Basic: How should researchers design experiments to isolate this compound from its natural source while minimizing degradation?
Answer:
- Extraction Protocol : Use cold, non-polar solvents (e.g., dichloromethane/methanol mixtures) to preserve alkaloid integrity.
- Stability Testing : Pre-screen pH, temperature, and light exposure to identify degradation thresholds.
- Bioactivity-guided Fractionation : Combine LC-MS with cytotoxicity assays to track target compounds during purification .
- Replication : Repeat extraction ≥3 times under identical conditions to confirm yield consistency .
Advanced: What strategies resolve contradictions in reported bioactivity data for this compound across cancer cell lines?
Answer:
- Meta-Analysis Framework : Systematically aggregate data using PRISMA guidelines, categorizing studies by cell type, assay conditions (e.g., incubation time, dosage), and measurement endpoints (e.g., IC50, apoptosis markers) .
- Confounding Variables : Adjust for covariates like cell passage number, serum concentration, and solvent controls (e.g., DMSO toxicity) .
- Dose-Response Validation : Replicate conflicting studies with standardized protocols (e.g., NCI-60 panel) to isolate compound-specific effects .
Advanced: How can researchers optimize synthetic routes for this compound to improve scalability and stereoselectivity?
Answer:
- Retrosynthetic Analysis : Prioritize convergent synthesis to simplify stereochemical control at chiral centers.
- Catalytic Asymmetric Methods : Employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Pd-mediated cross-couplings) for enantioselective bond formation .
- Green Chemistry Metrics : Compare atom economy, E-factor, and reaction mass efficiency across routes to balance yield and sustainability .
- In Silico Screening : Use DFT calculations or molecular docking to predict intermediates’ stability and guide pathway selection .
Advanced: What methodologies validate the proposed mechanism of action of this compound in modulating cellular pathways?
Answer:
- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed targets (e.g., apoptosis regulators).
- Kinetic Studies : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (Kd) to hypothesized receptors .
- Knockdown/Overexpression Models : CRISPR-Cas9 gene editing in cell lines to confirm pathway dependency .
- Cross-Species Validation : Test conserved mechanisms in zebrafish or murine models to assess translational relevance .
Advanced: How should mixed-methods approaches be applied to study the ecological role of this compound in its native marine habitat?
Answer:
- Quantitative Component : Quantify this compound concentrations across seasons via LC-MS and correlate with environmental variables (salinity, temperature) .
- Qualitative Component : Conduct underwater field observations or stakeholder interviews to map symbiont interactions (e.g., predator deterrence) .
- Data Triangulation : Merge ecological surveys with metabolomic profiling to model compound production drivers .
Advanced: What statistical frameworks address variability in pharmacokinetic studies of this compound?
Answer:
- Non-linear Mixed Effects Modeling (NLME) : Account for inter-subject variability in absorption/distribution parameters .
- Bayesian Hierarchical Models : Estimate posterior probabilities for toxicity thresholds in preclinical trials .
- Bootstrap Resampling : Assess confidence intervals for half-life (t½) and bioavailability in small-sample studies .
Guidance for Rigorous Research Design
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- PICO Framework : Define Population (e.g., cell line), Intervention (this compound dose), Comparison (positive/negative controls), Outcome (IC50) .
- CONSORT Compliance : For in vivo studies, detail randomization, blinding, and attrition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
